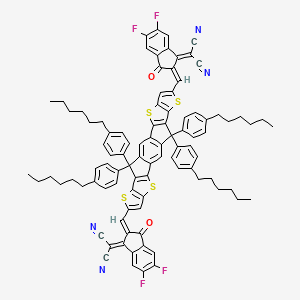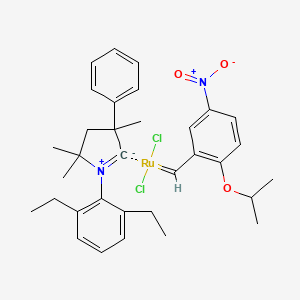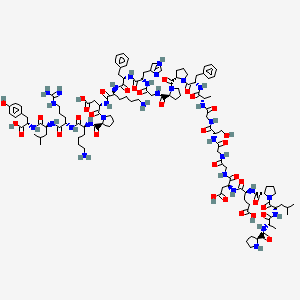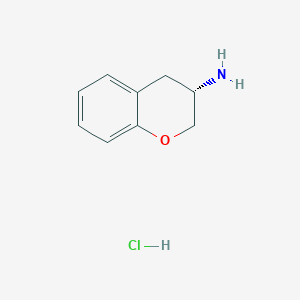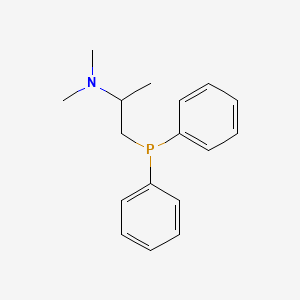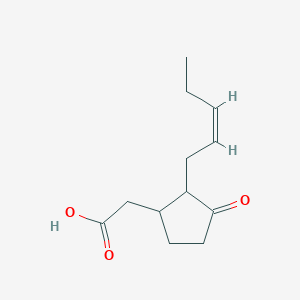
(+/-)-Jasmonic acid
Übersicht
Beschreibung
(+/-)-Jasmonic acid is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Jasmonic Acid in Plant Signaling and Stress Response
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are crucial in regulating numerous physiological processes in plant growth and development. They play a significant role in mediating plant responses to both biotic and abiotic stresses. The JA signaling pathway involves environmental signal perception, biosynthesis, metabolism, and transport, as well as activation of signal receptors and regulated transcription factors (Ruan et al., 2019). Furthermore, JA has a regulatory effect on plants under various abiotic stresses such as cold, drought, salinity, and heavy metals, functioning within a complex signal network alongside other phytohormones (Wang et al., 2020).
Jasmonate Biosynthesis and Signal Transduction
Jasmonates, including JA, are derived from lipid compounds and alter gene expression in plants, often in a network with other plant hormones. Recent insights into jasmonate biosynthesis, the crystal structure of biosynthetic enzymes, and newly identified components of the jasmonate signal-transduction pathway have expanded our understanding of their action in plants. However, the identification of specific jasmonate receptors remains a challenge (Wasternack, 2007).
Jasmonates in Plant Defense and Communication
Jasmonic acid and jasmonates are key in plant defense against pathogens and herbivorous arthropods. They regulate both up- and down-regulation of defense responses through signaling pathways mediated by other stress hormones. Advances in genetics have facilitated the study of JA signaling pathways in various plant species, including monocots and dicots, revealing their dynamic functions in defense strategy (Okada et al., 2015).
Role in Stress Tolerance Enhancement
Exogenous application of JA has been shown to induce stress tolerance in various plants. For example, in tobacco exposed to the herbicide imazapic, JA application regulated phytotoxic responses and alleviated negative effects by modulating antioxidant activities and phytohormone levels (Kaya & Doğanlar, 2016). Similarly, seed priming and foliar application of JA enhanced salinity stress tolerance in soybean seedlings by improving various physiological processes and hormonal interactions (Sheteiwy et al., 2020).
Jasmonates in Alkaloid Metabolism
Jasmonic acid induces the biosynthesis of defense proteins and secondary metabolites such as alkaloids. In alkaloid metabolism, JA activates the expression of multiple biosynthesis genes, particularly through ORCAs, which are AP2/ERF-domain plant transcription factors. This suggests a broader regulatory role for jasmonates in plant metabolic pathways (Memelink et al., 2001).
Impact on Rhizosphere Bacterial Communities
The activation of the JA plant defense pathway can alter the composition of rhizosphere bacterial communities. This is particularly relevant in interactions with beneficial microbes, suggesting that JA signaling may influence plant-bacteria interactions in the soil, especially during necrotrophic pathogen and herbivorous insect attacks (Carvalhais et al., 2013).
Eigenschaften
IUPAC Name |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1C(CCC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


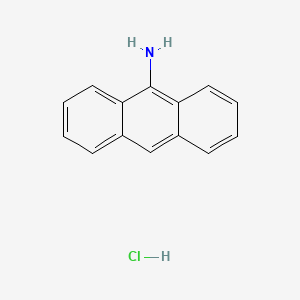
![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)
